7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde
Description
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring fused to a pyridine moiety, with a chlorine substituent at position 7 and an aldehyde group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The aldehyde group enhances reactivity, enabling applications in Schiff base formation or further functionalization.
Properties
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWNHPARTURJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde typically involves the chlorination of thieno[2,3-c]pyridine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid.
Reduction: 7-Chlorothieno[2,3-c]pyridine-2-methanol.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 7-chlorothieno[2,3-c]pyridine-2-carbaldehyde and its analogs:
*Calculated based on structural analogy to the carboxylic acid derivative .
Key Observations:
- Heteroatom Influence: The thiophene ring (S) in the target compound enhances lipophilicity compared to the oxygen-containing furan (Furo analog) or dioxane (Dioxino analog). This affects solubility and membrane permeability in biological systems.
- Reactivity : The aldehyde group in all compounds enables nucleophilic additions, but electronic differences alter reaction rates. For example, the electron-rich furan ring in Furo[2,3-c]pyridine-2-carbaldehyde may stabilize intermediates differently than the thiophene .
- Toxicity: Furo[2,3-c]pyridine-2-carbaldehyde is classified as a skin and eye irritant , while analogous hazards for the thieno derivative remain uncharacterized but warrant caution due to structural similarities.
Biological Activity
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thieno-pyridine framework, which includes a chlorine atom at the 7-position and an aldehyde group at the 2-position. This structure is significant for its reactivity and interaction with various biological targets, making it a candidate for drug development.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 197.64 g/mol. The presence of sulfur and nitrogen in its bicyclic structure enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 387819-41-2 |
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
- Kinase Inhibition : Compounds with similar thieno[2,3-c]pyridine scaffolds have been shown to inhibit kinases involved in various signaling pathways. Specifically, derivatives of this compound have been explored for their ability to inhibit G-protein-coupled receptor kinase 2 (GRK2), which is associated with heart failure and other pathological conditions .
- Antipsychotic Activity : Some studies suggest that thieno[2,3-c]pyridines may possess antipsychotic properties, potentially offering new avenues for the treatment of psychiatric disorders .
- Cancer Research : The compound's structural similarity to other bioactive molecules positions it as a potential candidate for cancer therapy, particularly in targeting specific cancer-related kinases .
- Inflammation Modulation : The compound has been implicated in anti-inflammatory activities through its ability to inhibit cell adhesion mechanisms that are critical in inflammatory responses .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Binding Affinity : Interaction studies utilizing techniques such as X-ray crystallography and molecular docking have demonstrated the binding affinity of this compound towards specific kinases and receptors .
- Inhibition Pathways : The mechanisms involve modulation of enzymatic activities and receptor interactions that lead to therapeutic effects in conditions like inflammation and cancer .
Case Studies
Several studies have highlighted the biological activity of thieno[2,3-c]pyridines:
- A study investigating derivatives of thieno[2,3-c]pyridine reported significant inhibitory effects on GRK2 with IC50 values indicating potent activity against this target .
- Another research focused on the synthesis and biological evaluation of related compounds demonstrated promising results in terms of anti-inflammatory effects and cytotoxicity against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde in laboratory settings?
The compound is typically synthesized via multi-step heterocyclic condensation. Key methods include:
- Thiophene ring functionalization : Chlorination at the 7-position using SOCl₂ or PCl₃ under reflux conditions .
- Aldehyde introduction : Vilsmeier-Haack formylation of the thienopyridine core with POCl₃ and DMF at 0–5°C .
- Catalytic optimization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization . Yields are improved by controlling stoichiometry (1:1.2 molar ratio for chlorination) and using anhydrous solvents .
Q. How can researchers characterize the structural purity of this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., thiophene δ 7.2–8.1 ppm, aldehyde δ ~9.8 ppm) .
- Mass spectrometry (MS) : ESI-MS for molecular ion detection (expected [M+H]⁺ at m/z 214.6) .
- Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values (C₈H₄ClNOS: C 45.40%, H 1.91%) .
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl gas during synthesis) .
- Storage : Keep in airtight containers at 2–8°C to prevent aldehyde oxidation .
Q. Which purification techniques are most effective for isolating this compound?
Q. How does the electronic configuration of this compound influence its reactivity?
The electron-withdrawing chloro and aldehyde groups direct electrophilic substitution to the 3-position of the pyridine ring. DFT calculations show a LUMO energy of −2.1 eV, favoring nucleophilic attacks at the aldehyde carbon .
Advanced Research Questions
Q. What computational modeling approaches predict the physicochemical properties of this compound?
- QSPR/QSAR : Predict logP (2.1 ± 0.2) and aqueous solubility (0.8 mg/mL) via Molinspiration or ACD/Labs .
- Molecular dynamics (MD) : Simulate binding modes with biological targets (e.g., kinase enzymes) using AutoDock Vina .
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate dipole moment (4.2 Debye) .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Dose-response standardization : Use IC₅₀ values from ≥3 independent assays (e.g., MTT for cytotoxicity) .
- Metabolic stability testing : Liver microsome assays to rule out false positives from metabolite interference .
- Structural analogs : Compare activity trends against substituent electronic profiles (Hammett σ values) .
Q. What catalytic systems enhance cross-coupling reactions involving this compound?
- Pd(PPh₃)₄ : For Suzuki couplings (aryl boronic acids, 80–90% yield) .
- CuI/1,10-phenanthroline : Ullmann-type aminations at 100°C (70–75% yield) .
- Microwave assistance : Reduce reaction time from 12h to 30min with 20% higher yield .
Q. How does the thienopyridine scaffold influence binding affinity in medicinal chemistry applications?
The scaffold’s planar structure enables π-π stacking with protein aromatic residues (e.g., EGFR kinase). Chlorine at C7 enhances hydrophobic interactions, while the aldehyde serves as a warhead for covalent inhibition .
Q. What strategies mitigate batch-to-batch variability in synthesizing derivatives?
- DoE optimization : Taguchi methods to identify critical factors (e.g., temperature ±2°C, catalyst loading ±5%) .
- In-line analytics : PAT tools (e.g., FTIR) for real-time reaction monitoring .
- Stability studies : Assess aldehyde oxidation under varying storage conditions (humidity <30% recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
